2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-2-5-16-17-13(10-18(16)9-11)12-3-4-14-15(8-12)20-7-6-19-14/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAWJWFMKKSTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322902 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
702636-92-8 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions to form 1,4-benzodioxane. This intermediate is then subjected to nitration, reduction, and subsequent cyclization to form the 2,3-dihydro-1,4-benzodioxin-6-amine .
The imidazo[1,2-a]pyridine core is synthesized separately, often starting from 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring system . The final step involves coupling the benzodioxin and imidazo[1,2-a]pyridine moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can reduce the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as AlCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is widely recognized for its pharmacological properties. Compounds within this class have shown potential as:
- Antitumor Agents : Various studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against cancer cell lines. For instance, compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Activity : Research has demonstrated that certain derivatives possess antibacterial and antifungal properties. They are effective against a range of pathogens, making them candidates for developing new antibiotics .
Fluorescent Probes
The photophysical properties of imidazo[1,2-a]pyridines make them suitable as fluorescent reporters in biological imaging. Their ability to emit fluorescence upon excitation allows for real-time monitoring of biological processes . This application is particularly relevant in:
- Cellular Imaging : Utilizing these compounds to track cellular dynamics and interactions in live cells.
- Diagnostic Tools : Development of assays for detecting specific biomolecules or cellular conditions.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a series of imidazo[1,2-a]pyridine derivatives on several cancer cell lines. The results indicated that compounds featuring the 2-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent exhibited enhanced cytotoxicity compared to other derivatives. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Properties
In another study focusing on the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, researchers tested several compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents.
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzodioxin group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in ), as oxygen-rich rings often improve hydrophilicity. However, the chloro-fluoro-phenyl analog exhibits higher molecular weight and similar logP, suggesting bulky substituents increase lipophilicity.
- Position 6 Modifications : The methyl group in the target compound contrasts with larger groups like phenethyl in , which may sterically hinder binding to flat protein interfaces (e.g., PD-L1’s hydrophobic tunnels ).
PD-L1 Binding Affinity
For example, analogs with benzodioxin-like groups induce engorged interaction interfaces in PD-L1 dimers, as revealed by X-ray crystallography . In contrast, coumarin-based dioxane derivatives (e.g., compounds from ) exhibit antihepatotoxic activity, highlighting the scaffold’s versatility but differing target specificity.
Pharmacokinetic Properties
- logP and Solubility: The target compound’s logP (~4.5) aligns with CNS-penetrant molecules but may limit aqueous solubility.
- Metabolic Stability : The benzodioxin moiety may resist oxidative metabolism better than methoxy-substituted analogs (e.g., ), as ethers are generally more stable than methyl esters.
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various reagents to form imidazo[1,2-a]pyridine structures. The synthesis typically involves the following steps:
- Formation of Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to create sulfonamide derivatives.
- Imidazole Formation : Subsequent reactions with appropriate halides or amines lead to the formation of the imidazo[1,2-a]pyridine framework.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was tested against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Results : The compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 15 µM across different cell lines. This suggests a promising role in cancer therapy.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Enzyme Targets : It has shown inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase.
- Mechanism : The inhibition is thought to occur through competitive binding at the active sites of these enzymes, which could be beneficial in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to its overall therapeutic profile.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
-
Antitumor Efficacy Study :
- A study involving human lung cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls.
- The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
-
Enzyme Inhibition Study :
- In vitro assays showed that the compound inhibited acetylcholinesterase with an IC50 value of approximately 10 µM.
- This inhibition was confirmed through kinetic studies that indicated a competitive inhibition model.
Data Summary Table
Q & A
Q. What are the key structural features and physicochemical properties of this compound that influence its experimental handling?
The compound features a fused bicyclic imidazo[1,2-a]pyridine core with a 2,3-dihydro-1,4-benzodioxin substituent and a methyl group at position 5. Key physicochemical properties include:
- Molecular weight : 222.28 g/mol (exact value depends on substituents).
- Solubility : 1.6 µg/mL in aqueous buffer (pH 7.4), necessitating organic solvents (e.g., DMSO) for in vitro assays .
- Stability : The electron-rich benzodioxin moiety may confer susceptibility to oxidative degradation, requiring inert atmospheres or antioxidants during storage .
Methodological Note : Use NMR (¹H/¹³C) and HRMS for structural validation, and assess solubility via shake-flask or HPLC-UV methods under physiologically relevant conditions .
Q. What synthetic routes are commonly employed to prepare this compound?
Two primary approaches are documented:
- Condensation reactions : Reacting 2-aminoimidazoles with 1,3-dicarbonyl or chalcone derivatives under reflux conditions (e.g., ethanol, triethylamine) to form the imidazo[1,2-a]pyridine core. Yields vary (40–60%) depending on substituent compatibility .
- Multicomponent reactions : One-pot strategies using aldehydes, amines, and ketones to streamline synthesis. For example, cyclocondensation of 4-hydroxy-6-methylpyran-2-ones with 2-aminoimidazoles yields functionalized derivatives .
Table 1 : Representative Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 2-aminobenzimidazole, chalcone, EtOH, reflux | 55 | |
| Multicomponent Cyclization | Aldehydes, amines, ketones | 50–70 |
Advanced Research Questions
Q. How can researchers optimize the cyclization step to improve reaction yields?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (hexane/EtOAc gradients) .
- Catalysis : Lewis acids (e.g., ZnCl₂) or iodine-mediated cyclization accelerate ring closure .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 10 hours under reflux) while maintaining yield .
Data Contradiction Analysis : Discrepancies in reported yields (e.g., 40% vs. 70%) often arise from substituent electronic effects. Electron-donating groups (e.g., methyl) on the benzodioxin ring stabilize intermediates, whereas electron-withdrawing groups (e.g., nitro) require harsher conditions .
Q. What methodologies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) to distinguish direct target engagement from off-target effects .
- Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., replacing methyl with halogen at position 6) to isolate contributions to bioactivity. For example, halogenation often enhances binding affinity but reduces solubility .
Case Study : Derivatives with a 2,3-dihydrobenzodioxin group showed conflicting cytotoxicity data (IC₅₀: 1–50 µM). Resolution involved testing under standardized hypoxia conditions (5% O₂), revealing oxygen-sensitive mechanisms .
Q. How can computational tools guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, GPCRs). Prioritize derivatives with high docking scores and favorable ADMET profiles .
- QSAR modeling : Train models on datasets of imidazo[1,2-a]pyridine derivatives to correlate substituent properties (e.g., logP, polar surface area) with bioavailability .
Table 2 : Predicted ADMET Properties for Common Derivatives
| Substituent | logP | Solubility (µM) | CYP3A4 Inhibition Risk | Reference |
|---|---|---|---|---|
| 6-Methyl, benzodioxin | 3.2 | 15.8 | Low | |
| 6-Chloro, benzodioxin | 3.8 | 8.4 | Moderate |
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
